molecular formula C9H12N2O B2803480 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 1256836-48-2

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B2803480
CAS No.: 1256836-48-2
M. Wt: 164.208
InChI Key: IHGWAHAKQIOSBU-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular weight of 164.21 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which are similar to this compound, has been covered in various studies over the last 18 years . These studies have presented strategies related to the synthesis of 1,5-naphthyridines, followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which are similar to this compound, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 164.21 .

Scientific Research Applications

Biological Activities and Therapeutic Research

1,8-Naphthyridine derivatives exhibit a wide array of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their spectrum of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Moreover, they have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their roles extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. These compounds have also been investigated for their efficacy in inhibiting platelet aggregation, EGFR, protein kinase, as ionotropic agents, β-3 antagonists, MDR modulators, adenosine receptor agonists, adrenoceptor antagonists, and in pesticide applications (Madaan et al., 2015).

Pharmaceutical Chemistry and Drug Discovery

The derivatives of 1,8-naphthyridine (NPTR) have attracted interest due to their versatile pharmacological activities, which establish them as effective tools in pharmaceutical chemistry and drug discovery. They have been recognized for their anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic activities. Their novel applications in treating neurological diseases like depression and Alzheimer's disease further highlight their significance. These agents possess varied inhibitory activities, including anti-HIV, anti-osteoporotic, αvβ3 antagonism, antimalarial, anti-oxidant, anti-allergic, and gastric antisecretory effects. This diverse biological activity underscores the potential of NPTR scaffolds in developing novel medicinal agents and new heterocycles for modifying existing biological actions or evaluating other possible pharmacological activities (Gurjar & Pal, 2018).

Safety and Hazards

The safety information for 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine indicates that it has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWAHAKQIOSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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